molecular formula C20H18N2O2S B6354634 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023537-47-4

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one

Cat. No. B6354634
CAS RN: 1023537-47-4
M. Wt: 350.4 g/mol
InChI Key: UCSBEEDPYCMBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the indeno[2,3-d]pyrazol-4-one family, and it is of particular interest due to its unique properties and versatility.

Scientific Research Applications

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has been studied for its potential applications in scientific research. It has been found to be a useful tool for the study of enzyme-substrate interactions, as well as for the study of protein-protein interactions. Additionally, this compound has been used in the study of molecular recognition, as well as in the study of molecular recognition involving metal ions. Furthermore, this compound has been used in the study of molecular recognition involving carbohydrates.

Mechanism of Action

The mechanism of action of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is not yet fully understood. However, it is believed to involve the formation of a complex between the compound and the target molecule, followed by the formation of a covalent bond between the two molecules. This covalent bond is believed to be responsible for the binding of the compound to the target molecule, and it is also believed to be responsible for the observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as phosphatases, proteases, and kinases, as well as to modulate the activity of receptors and transcription factors. Additionally, this compound has been found to modulate the activity of ion channels, and to inhibit the activity of certain transporters. Furthermore, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, this compound is relatively non-toxic, and it has been found to have a low potential for inducing adverse effects. The main limitation of this compound is that it is not yet widely available, and it can be difficult to obtain in large quantities.

Future Directions

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has a great potential for further research, and there are several potential future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of this compound, in order to better understand its mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. Furthermore, this compound could be used as a tool for the study of molecular recognition, as well as for the study of enzyme-substrate interactions and protein-protein interactions. Finally, further research could be conducted to investigate the potential for this compound to be used as a drug.

Synthesis Methods

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one can be synthesized through the reaction of 3-thienyl acetic acid with 1-hexanoyl-3-hydroxy-1-indanone in the presence of anhydrous potassium carbonate and a catalytic amount of pyridine. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated in good yield. The reaction mechanism for this synthesis is believed to involve the formation of an enolate intermediate, followed by a nucleophilic attack on the carbonyl group of the indanone to form the desired product.

properties

IUPAC Name

1-hexanoyl-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-3-4-11-16(23)22-19-13-8-5-6-9-14(13)20(24)17(19)18(21-22)15-10-7-12-25-15/h5-10,12H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBEEDPYCMBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanoyl-3-(2-thienyl)indeno[2,3-D]pyrazol-4-one

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